![molecular formula C22H34BrN B14609199 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine CAS No. 60601-78-7](/img/structure/B14609199.png)
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-bromophenylpropyl bromide under basic conditions, followed by the introduction of the cyclohexylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
Applications De Recherche Scientifique
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to aromatic pockets in proteins, while the piperidine ring can interact with amine-binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(3-Chlorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Fluorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Methylphenyl)propyl]-2-(2-cyclohexylethyl)piperidine
Uniqueness
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can lead to distinct biological activities and applications.
Propriétés
Numéro CAS |
60601-78-7 |
|---|---|
Formule moléculaire |
C22H34BrN |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1-[2-(3-bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine |
InChI |
InChI=1S/C22H34BrN/c1-18(20-10-7-11-21(23)16-20)17-24-15-6-5-12-22(24)14-13-19-8-3-2-4-9-19/h7,10-11,16,18-19,22H,2-6,8-9,12-15,17H2,1H3 |
Clé InChI |
GGCLTTQLZNNMJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCCC1CCC2CCCCC2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
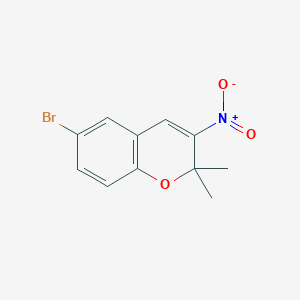

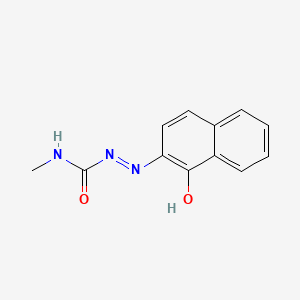
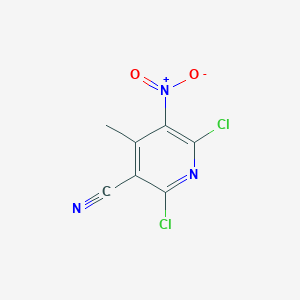
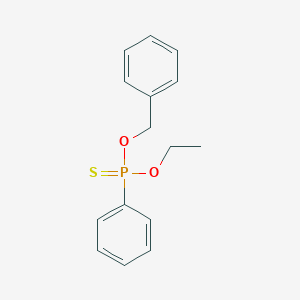


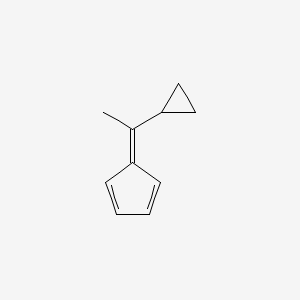
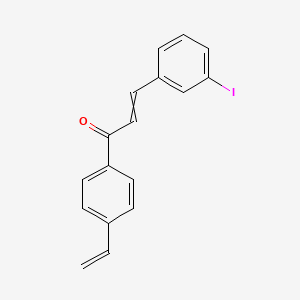

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
